Cas no 239132-53-7 (5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione)
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
- 5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione
- JYTHSEDFCHJXEK-UHFFFAOYSA-N
- T5549
- 1,3-cyclohexanedione, 5-(5-methyl-2-thienyl)-
- 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione
-
- Inchi: 1S/C11H12O2S/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3
- InChI Key: JYTHSEDFCHJXEK-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C1CC(CC(C1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Topological Polar Surface Area: 62.4
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M241710-250mg |
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione |
239132-53-7 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M241710-500mg |
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione |
239132-53-7 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M241710-1000mg |
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione |
239132-53-7 | 1g |
$ 720.00 | 2022-06-04 |
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione
Introduction to 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione (CAS No: 239132-53-7)
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione is a heterocyclic compound characterized by its unique structural framework, which combines a cyclohexane ring with a thiophene moiety. This compound, identified by the CAS number 239132-53-7, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and molecular design. The presence of both carbonyl groups and a thiophene ring imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.
The molecular structure of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione consists of a cyclohexane ring substituted at the 1-position with a carbonyl group and at the 3-position with another carbonyl group. Additionally, the 5-position of the thiophene ring is methylated, which influences its reactivity and interactions with biological targets. This specific arrangement of functional groups has been explored in recent studies for its role in modulating enzyme activity and binding affinity.
In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione has been investigated for its potential as an intermediate in the synthesis of more complex molecules with therapeutic properties. The compound’s ability to serve as a precursor for pharmacologically active agents has made it a subject of interest in medicinal chemistry research.
One of the key areas where 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione has shown promise is in the development of novel inhibitors targeting specific enzymes involved in metabolic pathways. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on enzymes such as cytochrome P450 monooxygenases, which play crucial roles in drug metabolism. The structural features of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione allow for fine-tuning of its interactions with these enzymes, potentially leading to the discovery of new therapeutic agents with improved efficacy and selectivity.
The synthesis of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of a cyclohexanone derivative followed by coupling with a thiophene-containing precursor. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently.
From a computational chemistry perspective, the electronic properties of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione have been studied using density functional theory (DFT) calculations. These studies provide insights into the compound’s reactivity and help predict its behavior in biological systems. The results suggest that the presence of electron-withdrawing carbonyl groups enhances the electrophilicity of certain positions on the molecule, making them susceptible to nucleophilic attack or metal coordination.
Biological evaluation of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione has revealed several interesting findings. In vitro assays have shown that certain derivatives exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models. The ability to modulate biological pathways without significant off-target effects is crucial for developing safe and effective drugs.
The pharmacokinetic properties of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione are also under investigation to assess its suitability for clinical applications. Factors such as solubility, stability, and metabolic clearance are critical determinants of drug efficacy. By optimizing these properties through structural modifications, researchers aim to enhance the bioavailability and therapeutic window of this compound.
In conclusion, 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione (CAS No: 239132-53-7) represents a promising scaffold for pharmaceutical development. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research into novel therapeutic agents. As our understanding of molecular interactions continues to evolve, 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione is likely to play an increasingly important role in addressing unmet medical needs.
239132-53-7 (5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)